molecular formula C11H11N3O3 B1455209 (1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxypropanimidamide CAS No. 1365988-65-3

(1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxypropanimidamide

Cat. No. B1455209
M. Wt: 233.22 g/mol
InChI Key: UDGDNUMCCIOCKP-UHFFFAOYSA-N
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Description

“(1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-hydroxypropanimidamide” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “(1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-hydroxypropanimidamide”. However, related compounds such as “(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETALDEHYDE” and “3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride” are available from chemical suppliers23.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, there is no specific information available on the molecular structure of “(1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-hydroxypropanimidamide”. However, related compounds have been studied145.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “(1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-hydroxypropanimidamide”. However, related compounds have been used in various chemical reactions6.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight, solubility, melting point, boiling point, and specific optical rotation. Unfortunately, there is no specific information available on the physical and chemical properties of “(1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-hydroxypropanimidamide”. However, related compounds have been studied19.


Scientific Research Applications

1. Applications in Sickle Cell Disease Treatment

(1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxypropanimidamide and similar compounds have been evaluated for treating sickle cell disease (SCD). A study assessed the in vivo genotoxicity of compounds including 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl derivatives as potential new drugs for SCD treatment. These compounds were found to be non-genotoxic in vivo, suggesting their safety and potential as SCD treatment candidates (dos Santos et al., 2011).

2. Antitumor Properties

The antitumor potential of isoindolylalkylphosphonium salts, including derivatives of 1,3-dihydro-1,3-dioxo-2H-isoindol, has been explored. One study synthesized and evaluated various compounds, finding significant activity in P-388 lymphocytic leukemia. This suggests the relevance of these compounds, including 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl derivatives, in cancer research (Dubois et al., 1978).

3. Electrochemical Sensor Applications

Compounds like poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) have been used in electrochemical sensors for biological recognition, such as DNA hybridization. These sensors demonstrate the utility of 1,3-dioxo-1,3-dihydro-isoindol-2-yl derivatives in biotechnological applications (Cha et al., 2003).

4. Herbicidal Activity

Research has also explored the herbicidal activity of isoindoline derivatives, including those containing 1,3-dioxo-1,3-dihydro-2H-isoindol, demonstrating their effectiveness in weed control. This indicates their potential use in agricultural science (Huang et al., 2005).

5. Matrix Metalloproteinase Inhibition

Another significant application is in the inhibition of matrix metalloproteinases. Specific 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl derivatives have been identified as potent inhibitors, impacting the development of treatments for diseases involving these enzymes (Brown et al., 1994).

Safety And Hazards

The safety and hazards of a compound refer to the potential risks and dangers associated with its use. Unfortunately, there is no specific information available on the safety and hazards of “(1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-hydroxypropanimidamide”. However, related compounds have been studied3.


Future Directions

The future directions of a compound refer to the potential applications and research directions. Unfortunately, there is no specific information available on the future directions of “(1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-hydroxypropanimidamide”. However, related compounds have been studied56.


Please note that this analysis is based on the available information and may not be comprehensive. Further research is needed to fully understand the properties and potential applications of “(1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-hydroxypropanimidamide”.


properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N'-hydroxypropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c12-9(13-17)5-6-14-10(15)7-3-1-2-4-8(7)11(14)16/h1-4,17H,5-6H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGDNUMCCIOCKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC/C(=N\O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxypropanimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxypropanimidamide
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(1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxypropanimidamide
Reactant of Route 3
(1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxypropanimidamide
Reactant of Route 4
Reactant of Route 4
(1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxypropanimidamide
Reactant of Route 5
(1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxypropanimidamide

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